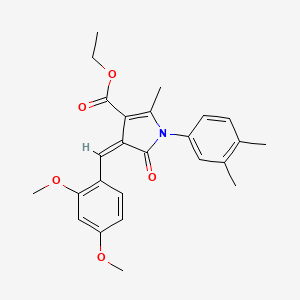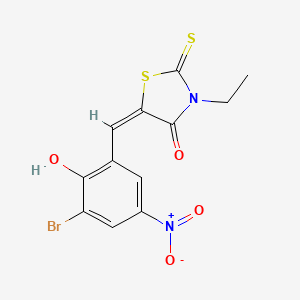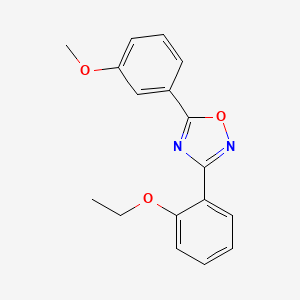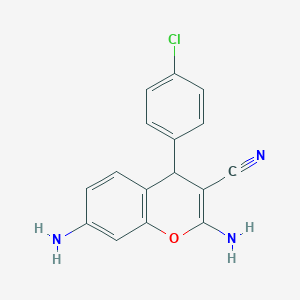
3-(5-bromo-2-methoxyphenyl)-N-(2-furylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-methoxyphenyl)-N-(2-furylmethyl)acrylamide, also known as BMFMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMFMA is a synthetic molecule that belongs to the class of acrylamides, which are widely used in the production of polymers and as a reagent in biochemical assays. In recent years, BMFMA has been studied for its potential use in various scientific applications, including as a fluorescent probe, an inhibitor of protein-protein interactions, and as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(2-furylmethyl)acrylamide is not fully understood. However, studies have suggested that this compound may inhibit protein-protein interactions by binding to specific sites on the interacting proteins, thereby preventing their association. This compound has also been shown to induce conformational changes in proteins, leading to their inactivation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the interaction between various proteins, including the interaction between the tumor suppressor protein p53 and its binding partner MDM2. This compound has also been shown to induce cell death in cancer cells by inhibiting the interaction between MDM2 and the oncoprotein E3 ubiquitin ligase.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-bromo-2-methoxyphenyl)-N-(2-furylmethyl)acrylamide has several advantages for use in lab experiments, including its high selectivity and sensitivity towards specific protein-protein interactions, its ease of synthesis, and its stability under physiological conditions. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-(5-bromo-2-methoxyphenyl)-N-(2-furylmethyl)acrylamide. One potential direction is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another direction is the use of this compound as a tool for studying protein-protein interactions in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
3-(5-bromo-2-methoxyphenyl)-N-(2-furylmethyl)acrylamide can be synthesized using several methods, including the reaction of 5-bromo-2-methoxybenzaldehyde with furfurylamine, followed by the addition of acryloyl chloride in the presence of a base. Another method involves the reaction of 5-bromo-2-methoxybenzaldehyde with furfurylamine, followed by the addition of acrylamide and a base. Both methods result in the formation of this compound in moderate to good yields.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-methoxyphenyl)-N-(2-furylmethyl)acrylamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is as a fluorescent probe for the detection of protein-protein interactions. This compound has been shown to exhibit high selectivity and sensitivity towards specific protein-protein interactions, making it a valuable tool for studying protein-protein interactions in vitro and in vivo.
Eigenschaften
IUPAC Name |
(Z)-3-(5-bromo-2-methoxyphenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-14-6-5-12(16)9-11(14)4-7-15(18)17-10-13-3-2-8-20-13/h2-9H,10H2,1H3,(H,17,18)/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTPMWSJZMIIEI-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-methylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5027790.png)




![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5027814.png)
![3-chloro-6-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5027823.png)


![4-[2-(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzenesulfonic acid](/img/structure/B5027841.png)



![N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5027871.png)